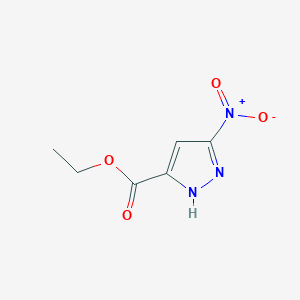

ethyl 5-nitro-1H-pyrazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-nitro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZZJCBTYCCHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361574 | |

| Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39846-84-9 | |

| Record name | Ethyl 5-nitro-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39846-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39846-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and the analytical techniques required for its structural elucidation and purity assessment.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a key pharmacophore found in a variety of biologically active molecules. The presence of a nitro group and an ethyl carboxylate moiety on the pyrazole ring makes this compound a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications. The electron-withdrawing nature of the nitro group can influence the chemical reactivity and biological activity of the molecule.

Synthesis Pathway

A common and effective method for the synthesis of substituted pyrazole-3-carboxylates involves a two-step process: the formation of the pyrazole ring followed by electrophilic nitration.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The precursor, ethyl 1H-pyrazole-3-carboxylate, can be synthesized via the condensation of a suitable β-dicarbonyl equivalent with hydrazine. A widely used method is the reaction of diethyl oxalate with a compound providing a three-carbon chain, followed by cyclization with hydrazine hydrate.[1][2]

Step 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate

The synthesized ethyl 1H-pyrazole-3-carboxylate is then subjected to electrophilic nitration to introduce the nitro group at the 5-position of the pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are generalized experimental protocols based on established procedures for the synthesis of similar pyrazole derivatives.[1][2] Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a β-keto ester or its equivalent) in a suitable solvent such as ethanol.

-

Cyclization: Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 1H-pyrazole-3-carboxylate.

Synthesis of this compound

-

Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Reaction Setup: Dissolve the synthesized ethyl 1H-pyrazole-3-carboxylate in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of the pyrazole precursor, maintaining a low temperature (0-5 °C).

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction by TLC.

-

Workup: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. The solid product should precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Caption: Analytical techniques for product characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.[3]

| Property | Value |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| Appearance | (Expected) Crystalline solid |

| Melting Point | Not available |

Spectroscopic Data

Table 1: ¹H NMR Data (Predicted) Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | 3H | -CH₂CH ₃ |

| ~4.4 | Quartet | 2H | -CH ₂CH₃ |

| ~7.5 | Singlet | 1H | Pyrazole C4-H |

| >10 | Broad Singlet | 1H | Pyrazole NH |

Table 2: ¹³C NMR Data (Predicted) Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14 | -CH₂C H₃ |

| ~62 | -C H₂CH₃ |

| ~110 | Pyrazole C 4 |

| ~140 | Pyrazole C 3 |

| ~155 | Pyrazole C 5 |

| ~160 | C =O (Ester) |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Broad | N-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (Ester) |

| 1500-1550 | Strong | N-O stretch (asymmetric, NO₂) |

| 1340-1380 | Strong | N-O stretch (symmetric, NO₂) |

| ~1250 | Strong | C-O stretch (Ester) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

|---|---|

| 185 | [M]⁺ (Molecular ion) |

| 156 | [M - C₂H₅]⁺ |

| 140 | [M - NO₂]⁺ |

| 112 | [M - CO₂C₂H₅]⁺ |

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization workflow for this compound. The provided experimental protocols are based on established chemical principles for the synthesis of related compounds and should serve as a solid starting point for researchers. The detailed characterization plan will ensure the unambiguous identification and purity assessment of the final product, which is crucial for its application in further research and development in the fields of medicinal chemistry and materials science.

References

ethyl 5-nitro-1H-pyrazole-3-carboxylate synthesis mechanism and reaction pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanism and reaction pathway for ethyl 5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the chemical reactions, mechanisms, and experimental protocols necessary for its laboratory-scale synthesis.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group into the pyrazole ring can significantly modulate its biological properties, making this compound a valuable scaffold for the synthesis of novel therapeutic agents. This guide outlines a common and effective two-step synthetic route for this compound, commencing with the synthesis of the precursor, ethyl 1H-pyrazole-3-carboxylate, followed by its regioselective nitration.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of Ethyl 1H-pyrazole-3-carboxylate: This step involves the condensation reaction between a 1,3-dicarbonyl equivalent and hydrazine. A common approach utilizes the reaction of diethyl oxalate with a suitable active methylene compound to form an intermediate which is then cyclized with hydrazine.

-

Nitration of Ethyl 1H-pyrazole-3-carboxylate: The precursor ester is then subjected to electrophilic aromatic substitution to introduce a nitro group onto the pyrazole ring. The regioselectivity of this reaction is crucial and is controlled by the reaction conditions.

Detailed Synthesis and Reaction Mechanisms

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

A plausible and widely used method for the synthesis of the pyrazole ring is the reaction of a β-ketoester or its equivalent with hydrazine. In this case, a precursor can be formed from the Claisen condensation of diethyl oxalate and ethyl acetate, followed by cyclization with hydrazine hydrate.

Reaction Pathway:

-

Step 1a: Formation of Diethyl 2-formylsuccinate (or its enolate). Diethyl oxalate reacts with ethyl acetate in the presence of a base like sodium ethoxide.

-

Step 1b: Cyclization with Hydrazine. The intermediate is then treated with hydrazine hydrate, which undergoes a condensation and subsequent cyclization to form the pyrazole ring.

Reaction Mechanism:

The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Step 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺).

Reaction Pathway:

Ethyl 1H-pyrazole-3-carboxylate is treated with a nitrating mixture to yield this compound.

Reaction Mechanism:

The pyrazole ring, being an electron-rich heteroaromatic system, is susceptible to electrophilic attack. The nitronium ion attacks the electron-rich carbon atom of the ring. The ester group at the C3 position is a deactivating group, directing the incoming electrophile to the C5 position. A resonance-stabilized intermediate (sigma complex) is formed, which then loses a proton to restore aromaticity, resulting in the final nitrated product.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

| Parameter | Value |

| Reactants | |

| Diethyl Oxalate | 1.0 eq |

| Ethyl Acetate | 1.0 eq |

| Sodium Ethoxide | 1.0 eq |

| Hydrazine Hydrate | 1.1 eq |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80% |

Table 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate

| Parameter | Value |

| Reactants | |

| Ethyl 1H-pyrazole-3-carboxylate | 1.0 eq |

| Concentrated Nitric Acid (65%) | 1.5 eq |

| Concentrated Sulfuric Acid (98%) | 3.0 eq |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-70% |

Experimental Protocols

Synthesis of Ethyl 1H-pyrazole-3-carboxylate

-

Preparation of the Reaction Mixture: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, a mixture of diethyl oxalate (14.6 g, 0.1 mol) and ethyl acetate (8.8 g, 0.1 mol) is added dropwise with stirring at room temperature.

-

Reaction: The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After cooling the reaction mixture, hydrazine hydrate (5.5 g, 0.11 mol) is added cautiously. The mixture is then refluxed for an additional 2 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water, and dried. The crude product is recrystallized from ethanol to afford pure ethyl 1H-pyrazole-3-carboxylate.

Synthesis of this compound

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, concentrated sulfuric acid (30 mL) is placed. Concentrated nitric acid (6.0 mL) is added dropwise with constant stirring, maintaining the temperature below 10 °C.

-

Nitration Reaction: Ethyl 1H-pyrazole-3-carboxylate (14.0 g, 0.1 mol) is added portion-wise to the cold nitrating mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Completion: The reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Visualizations

Caption: Overall synthesis pathway for this compound.

Spectroscopic and Synthetic Profile of Ethyl 5-nitro-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for ethyl 5-nitro-1H-pyrazole-3-carboxylate. Due to the limited availability of public experimental data, the spectroscopic information presented herein is based on established prediction methodologies and analysis of structurally related compounds. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol .[1] Its structure, featuring a nitro-substituted pyrazole ring and an ethyl carboxylate group, makes it an interesting scaffold for medicinal chemistry. The CAS number for this compound is 39846-84-9.[1]

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -CH₃ (ethyl) |

| ~4.45 | Quartet | 2H | -CH₂- (ethyl) |

| ~7.50 | Singlet | 1H | C4-H (pyrazole) |

| ~14.0 | Broad Singlet | 1H | N-H (pyrazole) |

Solvent: CDCl₃. The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -CH₃ (ethyl) |

| ~62.0 | -CH₂- (ethyl) |

| ~112.0 | C4 (pyrazole) |

| ~140.0 | C3 (pyrazole) |

| ~155.0 | C5 (pyrazole) |

| ~160.0 | C=O (ester) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3100 | N-H stretching |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1550 and ~1350 | N-O stretching (nitro group) |

| ~1250 | C-O stretching (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185.04 | [M]⁺ (Molecular Ion) |

| 156.03 | [M - C₂H₅]⁺ |

| 140.03 | [M - OC₂H₅]⁺ |

| 110.02 | [M - COOC₂H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A potential synthetic pathway involves the cyclization of a dicarbonyl compound with hydrazine, followed by nitration.

Step 1: Synthesis of Ethyl 2,4-dioxobutanoate

This intermediate can be prepared via a Claisen condensation between diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide.

Step 2: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The ethyl 2,4-dioxobutanoate is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed to promote cyclization and formation of the pyrazole ring.

Step 3: Nitration of Ethyl 1H-pyrazole-3-carboxylate

The final step involves the nitration of the pyrazole ring. This is a critical step, and the regioselectivity will depend on the reaction conditions. A mixture of concentrated nitric acid and sulfuric acid at low temperatures is a common nitrating agent. Careful control of the temperature is necessary to prevent side reactions.

General Spectroscopic Analysis Workflow

The characterization of the synthesized compound would typically follow a standard workflow to confirm its identity and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class, a group of molecules known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential biological activities of this compound. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly available literature, a summary of computed and available data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | - |

| Molecular Weight | 185.14 g/mol | [1][2] |

| CAS Number | 39846-84-9 | [1][2] |

| XLogP3 | 0.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 185.04365571 | [2] |

| Topological Polar Surface Area | 101 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

General Synthesis Protocol

A general and established method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process.[3][4] This can be adapted for the synthesis of the title compound, likely starting with a nitro-substituted acetophenone.

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate

To a solution of sodium ethoxide in ethanol, a substituted acetophenone (e.g., a nitro-substituted acetophenone) is added, followed by the dropwise addition of diethyl oxalate at a low temperature. The reaction mixture is stirred for several hours, and the resulting intermediate, a substituted ethyl 2,4-dioxo-4-phenylbutanoate, is precipitated by the addition of acid and collected by filtration.

Step 2: Cyclization to Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

The intermediate from Step 1 is then reacted with hydrazine hydrate in a suitable solvent, such as glacial acetic acid or ethanol, under reflux conditions.[3][4] The hydrazine undergoes a condensation reaction with the diketone, leading to the formation of the pyrazole ring. After cooling, the product, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, can be isolated by filtration and purified by recrystallization.

Experimental Characterization Protocols

Following synthesis, the structure and purity of this compound would be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the pyrazole ring proton, and signals corresponding to the aromatic protons if a substituted phenyl ring is present. The exact chemical shifts would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyrazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 185.14. Fragmentation patterns could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the pyrazole ring, the C=O stretching of the ester group, and the symmetric and asymmetric stretching vibrations of the nitro group.

-

Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N) of the synthesized compound, which should correspond to the molecular formula C₆H₇N₃O₄.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Antimicrobial Activity

Various pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][8][10][12] The proposed mechanisms of antimicrobial action are diverse and can include:

-

Disruption of the bacterial cell wall: Some pyrazole compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[8]

-

Inhibition of DNA gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication. Inhibition of this enzyme by pyrazole derivatives can prevent bacterial proliferation.[7][8]

Future Directions

Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound. Key areas for future investigation include:

-

Experimental determination of physicochemical properties: Obtaining experimental data for melting point, boiling point, solubility, and pKa will provide a more accurate understanding of the compound's behavior.

-

Optimization of synthesis: The development of a detailed and optimized synthesis protocol is crucial for producing the compound in sufficient quantities for further studies.

-

In vitro and in vivo biological evaluation: Comprehensive screening for anti-inflammatory, antimicrobial, and other potential therapeutic activities is needed to ascertain its pharmacological profile.

-

Mechanism of action studies: If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide has summarized the current knowledge of its physicochemical properties, synthesis, and potential biological activities based on the broader class of pyrazole derivatives. The information provided herein is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.

References

- 1. This compound - CAS:39846-84-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C6H7N3O4 | CID 86222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

Navigating the Physicochemical Landscape of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of ethyl 5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to inform formulation development, process chemistry, and safety assessments.

While specific quantitative solubility and stability data for this compound is not extensively available in the public domain, this guide leverages analogous data from structurally similar compounds, namely nitrated pyrazoles, to provide a robust framework for its characterization. The experimental protocols detailed herein represent best practices for determining the physicochemical properties of novel chemical entities.

Core Physicochemical Properties

This compound is a solid at room temperature. Its molecular structure, featuring a nitro group and an ethyl ester on a pyrazole core, suggests a moderate polarity. The presence of the nitro group is known to influence the stability of pyrazole-based compounds, often rendering them energetic materials with sensitivity to heat and impact.

Analogous Solubility Data

In the absence of direct solubility data for this compound, we present data for a structurally related compound, 1-methyl-4-nitropyrazole (1-M-4-NP). This data, obtained through a gravimetric method, provides valuable insights into the potential solubility profile of the target compound across a range of common solvents at various temperatures. The dissolution of 1-M-4-NP is reported as an endothermic and spontaneous process.[1]

Table 1: Solubility of Analogous Compound 1-Methyl-4-Nitropyrazole in Various Solvents [1]

| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |

| Toluene | 283.15 | 13.20 |

| 298.15 | 25.10 | |

| 313.15 | 45.30 | |

| 323.15 | 64.90 | |

| 1,2-Dichlorobenzene | 283.15 | 11.50 |

| 298.15 | 21.60 | |

| 313.15 | 38.90 | |

| 323.15 | 54.80 | |

| Water | 283.15 | 1.25 |

| 298.15 | 2.11 | |

| 313.15 | 3.51 | |

| 323.15 | 5.21 | |

| Methanol | 283.15 | 16.80 |

| 298.15 | 29.50 | |

| 313.15 | 49.80 | |

| 323.15 | 69.80 | |

| Ethanol | 283.15 | 12.30 |

| 298.15 | 22.10 | |

| 313.15 | 38.40 | |

| 323.15 | 54.40 | |

| Acetone | 283.15 | 40.10 |

| 298.15 | 65.20 | |

| 313.15 | 102.10 | |

| 323.15 | 135.20 | |

| Ethyl Acetate | 283.15 | 25.30 |

| 298.15 | 43.10 | |

| 313.15 | 69.80 | |

| 323.15 | 95.10 | |

| Acetonitrile | 283.15 | 28.90 |

| 298.15 | 47.90 | |

| 313.15 | 75.80 | |

| 323.15 | 102.50 |

Stability Considerations

Nitrated pyrazoles are a class of compounds known for their energetic properties and potential thermal instability.[2][3][4] The stability of these compounds is a critical parameter for safe handling, storage, and processing. While specific degradation pathways for this compound have not been delineated in available literature, it is prudent to assume sensitivity to thermal stress, shock, and friction.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposing the compound to a variety of stress conditions, such as heat, humidity, light, and acidic, basic, and oxidative environments.

Experimental Protocols

The following sections outline standard experimental methodologies for determining the solubility and stability of a new chemical entity like this compound.

Solubility Determination: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique to determine the saturation solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility of the compound.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method Development

Forced degradation studies are crucial for understanding the degradation pathways and developing a stability-indicating analytical method.

Methodology:

-

Stress Conditions: this compound is subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).

-

Photostability: Exposing the compound to UV and visible light as per ICH guidelines.

-

-

Sample Analysis: Samples from each stress condition are periodically withdrawn, neutralized if necessary, and analyzed by HPLC.

-

Method Development: An HPLC method is developed to separate the parent compound from all significant degradation products. This typically involves optimizing the column, mobile phase composition, gradient, and detector wavelength.

-

Peak Purity Analysis: Peak purity analysis using a photodiode array (PDA) detector is performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities or degradants.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate and a Closely Related Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrazole derivatives, with a specific focus on ethyl 5-nitro-1H-pyrazole-3-carboxylate. While a detailed experimental crystal structure for this compound is not publicly available in crystallographic databases, this guide presents a thorough analysis of a closely related compound, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . The methodologies and data presented for this surrogate molecule offer valuable insights into the structural characteristics and analytical techniques applicable to this class of compounds.

Introduction to Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals due to their diverse biological activities. The spatial arrangement of substituents on the pyrazole ring is crucial for their function, making single-crystal X-ray diffraction an indispensable tool for their characterization. This guide outlines the typical experimental procedures for determining the crystal structure of such compounds and presents the crystallographic data for a representative example.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

The synthesis of substituted pyrazole esters often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similarly reactive precursor. For the specific synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, a common method involves the reaction of diethyl oxalate with a substituted acetophenone in the presence of a base like sodium ethoxide, followed by cyclization with hydrazine hydrate.[1][2]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For the analyzed derivative, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, crystals were obtained by recrystallization from methanol.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The structure is then solved using direct methods and refined by full-matrix least-squares on F².

The general workflow for crystal structure determination is illustrated in the following diagram:

Crystal Structure Data of Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

The following tables summarize the key crystallographic data and refinement parameters for ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[3]

Table 1: Crystal Data and Structure Refinement[3]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀F₃N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.535(3) |

| b (Å) | 7.641(2) |

| c (Å) | 14.288(3) |

| α (°) | 90 |

| β (°) | 107.41(3) |

| γ (°) | 90 |

| Volume (ų) | 1409.2(6) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 4.98 |

Table 2: Selected Bond Lengths (Å)[3]

| Bond | Length |

| N1-N2 | 1.383(3) |

| N2-C3 | 1.328(3) |

| C3-C4 | 1.411(4) |

| C4-C5 | 1.389(4) |

| C5-N1 | 1.373(3) |

| C5-C6 | 1.488(4) |

| C4-C11 | 1.493(4) |

| N1-C7 | 1.436(3) |

Table 3: Selected Bond Angles (°)[3]

| Angle | Value |

| C5-N1-N2 | 112.0(2) |

| C3-N2-N1 | 105.1(2) |

| N2-C3-C4 | 112.3(2) |

| C5-C4-C3 | 104.7(2) |

| N1-C5-C4 | 105.9(2) |

| C7-N1-N2 | 128.5(2) |

Table 4: Selected Torsion Angles (°)[3]

| Atoms | Angle |

| N2-N1-C5-C4 | -0.3(2) |

| N1-N2-C3-C4 | 0.4(3) |

| N2-C3-C4-C5 | -0.4(3) |

| C3-C4-C5-N1 | 0.2(3) |

| C5-N1-C7-C8 | -49.4(3) |

| C4-C11-O1-C12 | 2.0(4) |

Molecular and Crystal Packing Structure

The molecule of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted at the 1-position with a 4-nitrophenyl group, at the 4-position with an ethyl carboxylate group, and at the 5-position with a trifluoromethyl group. The dihedral angle between the pyrazole and the phenyl rings is a notable feature of its conformation.[3]

The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the overall three-dimensional architecture of the crystal lattice. In the case of the analyzed derivative, weak C-H···O interactions and π-π stacking between neighboring phenyl rings contribute to the stability of the crystal structure.[3]

The logical relationship between the molecular structure and the resulting crystal packing is depicted below:

Conclusion

This technical guide has provided a framework for understanding the crystal structure analysis of this compound by examining a closely related, structurally characterized analogue. The detailed experimental protocols, tabulated crystallographic data, and visualizations of the analytical workflow and structural logic offer valuable resources for researchers in the fields of medicinal chemistry and drug development. The insights gained from the crystal structure of the surrogate molecule can aid in the rational design of new pyrazole derivatives with tailored properties.

References

An In-Depth Technical Guide on Ethyl 5-nitro-1H-pyrazole-3-carboxylate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug development. Its strategic placement of a nitro group and an ester functionality on the pyrazole core makes it a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of this important molecule. It details experimental protocols, presents key physicochemical data, and explores its applications, particularly in the development of novel therapeutics.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds, renowned for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group at the 5-position and an ethyl carboxylate at the 3-position of the pyrazole ring system endows this compound with unique chemical reactivity, making it a valuable precursor in the synthesis of more complex molecular architectures. This guide aims to be a comprehensive resource for researchers and professionals working with this compound.

History and Discovery

The specific functionalization of the pyrazole ring with a nitro group is also a well-established transformation. The precursor, 5-nitro-1H-pyrazole-3-carboxylic acid, is a known compound from which the ethyl ester can be readily derived. Modern applications, particularly in patents from the 21st century, highlight its importance as a synthetic intermediate, suggesting its use may have been established in industrial or academic laboratories prior to extensive publication in readily searchable journals. A notable example of its modern synthetic utility is found in recent patent literature, which details its preparation as a key intermediate for UBE2K modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39846-84-9 | [1] |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 148-149 °C | |

| Appearance | Solid | |

| InChIKey | SNZZJCBTYCCHNG-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary logical pathways:

-

Formation of the pyrazole ring followed by nitration: This would involve the synthesis of ethyl 1H-pyrazole-3-carboxylate and subsequent nitration at the 5-position.

-

Esterification of a pre-functionalized pyrazole core: This involves the esterification of 5-nitro-1H-pyrazole-3-carboxylic acid.

A detailed experimental protocol for the second approach has been described in recent patent literature.

Experimental Protocol: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid

This protocol is adapted from patent WO2021138540A1.

Reaction:

Procedure:

-

To a stirred solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in ethanol (10 volumes), add thionyl chloride (SOCl₂) (approximately 2.5 equivalents) dropwise at 0 °C.

-

After the addition is complete, stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, distill off the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, if necessary.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the pyrazole ring proton (C4-H). Signals for the ethyl group would appear as a quartet and a triplet. The N-H proton of the pyrazole ring may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the carboxylate carbon, the pyrazole ring carbons, and the ethyl group carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester, N-O stretching of the nitro group, and N-H stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutical agents. Its primary utility lies in the subsequent chemical modifications of its functional groups.

Precursor to Amino Pyrazoles

A key application is its use as a precursor to ethyl 5-amino-1H-pyrazole-3-carboxylate. The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, such as in the synthesis of amides or for the construction of fused heterocyclic ring systems.

Role in the Synthesis of GPR109 Agonists

This compound is a key intermediate in the synthesis of potent and selective agonists for the G-protein coupled receptor GPR109 (also known as niacin receptor 1 or HM74A). GPR109 is a target for the treatment of dyslipidemia, and its agonists can have beneficial effects on lipid profiles.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. While its early history is not prominently documented, its modern applications underscore its value as a versatile synthetic intermediate. The availability of a clear synthetic protocol and its established role in the preparation of pharmacologically relevant molecules ensure its continued importance in the field of medicinal chemistry. Further research into its reaction chemistry and the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

An In-depth Technical Guide to Ethyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 39846-84-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of Ethyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 39846-84-9). This compound is a key intermediate in the synthesis of potent and selective agonists for the G-protein coupled receptor 109A (GPR109A), a target of significant interest in drug discovery for metabolic and inflammatory diseases.

Core Compound Properties

This compound is a stable organic compound that serves as a versatile building block in medicinal chemistry.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39846-84-9 | |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| Appearance | Yellow crystal or powder | [2] |

| Melting Point | 148-149 °C | [1][2] |

| Boiling Point (Predicted) | 386.9 ± 22.0 °C | [1][2] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 5.36 ± 0.10 | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol and methylene chloride; insoluble in water. | [2] |

| Storage | Sealed in a dry place at room temperature. | [1][2] |

Synonyms: 5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER; AKOS B022209; ART-CHEM-BB B022209; this compound; 5-Nitro-3-pyrazolecarboxylic Acid Ethyl Ester; 5-nitro-1(2)H-pyrazole-3-carboxylic acid ethyl ester; ethyl 5-nitro-3-pyrazolecarboxylate; ethyl 5-nitropyrazole-3-car.[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its conversion to a GPR109A agonist precursor involves a multi-step process. Below are generalized experimental protocols based on the synthesis of similar pyrazole derivatives.

Experimental Protocol 1: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate Derivatives

This protocol outlines a general procedure for the synthesis of pyrazole carboxylates, which can be adapted for the synthesis of the title compound. The synthesis involves the reaction of a β-ketoester with hydrazine hydrate.[3][4]

Materials:

-

Diethyl oxalate

-

Substituted acetophenone

-

Sodium ethoxide

-

Ethanol

-

Hydrazine hydrate

-

Glacial acetic acid

Procedure:

-

Step 1: Synthesis of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate. To a cold solution (-5 °C) of sodium ethoxide in ethanol, add a mixture of diethyl oxalate and a substituted acetophenone derivative dropwise while maintaining the temperature. Stir the reaction mixture at room temperature for several hours.

-

Step 2: Cyclization to form the pyrazole ring. To a suspension of the intermediate from Step 1 in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid. Reflux the mixture for several hours.

-

Work-up and Purification. After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol 2: Reduction of the Nitro Group to an Amine

The conversion of the nitro group of this compound to an amino group is a crucial step in the synthesis of GPR109A agonists. This is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂)

-

Ethanol or Ethyl acetate (as solvent for hydrogenation)

-

Hydrochloric acid (for SnCl₂ reduction)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude Ethyl 5-amino-1H-pyrazole-3-carboxylate.

-

The product can be purified by column chromatography or recrystallization.

Experimental Protocol 3: Synthesis of a Pyrazole-based GPR109A Agonist (Amide Formation)

The resulting Ethyl 5-amino-1H-pyrazole-3-carboxylate can be converted into a variety of GPR109A agonists. A common final step is the formation of an amide bond with a suitable carboxylic acid.[5]

Materials:

-

Ethyl 5-amino-1H-pyrazole-3-carboxylate

-

A desired carboxylic acid

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add the coupling agent and the non-nucleophilic base and stir for a few minutes to activate the carboxylic acid.

-

Add a solution of Ethyl 5-amino-1H-pyrazole-3-carboxylate in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion.

-

The reaction mixture is then typically diluted with a suitable organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final GPR109A agonist.

Biological Context: The GPR109A Signaling Pathway

This compound is a precursor to agonists of GPR109A, a G-protein coupled receptor that plays a crucial role in regulating metabolism and inflammation.[1] GPR109A is activated by niacin (vitamin B3) and the ketone body β-hydroxybutyrate. Its activation triggers two main signaling pathways: the Gαi-dependent pathway and the β-arrestin-dependent pathway.

Gαi-Dependent Signaling Pathway

Upon agonist binding, GPR109A couples to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels has various downstream effects, including the inhibition of lipolysis in adipocytes, which contributes to the lipid-lowering effects of niacin.

Caption: GPR109A Gαi-dependent signaling pathway.

β-Arrestin-Dependent Signaling Pathway

In addition to the Gαi pathway, agonist binding to GPR109A can also lead to the recruitment of β-arrestin proteins. This pathway is often associated with receptor desensitization and internalization, but it can also initiate distinct downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is implicated in some of the side effects of niacin, such as flushing.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ethyl 5-nitro-1H-pyrazole-3-carboxylate

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of ethyl 5-nitro-1H-pyrazole-3-carboxylate. The protocols cover both in vitro and in vivo methodologies to establish a comprehensive profile of the compound's activity.

Introduction

The following protocols describe standardized assays to determine the efficacy of this compound by measuring its ability to inhibit key inflammatory mediators and reduce inflammation in established models.

Data Presentation

The anti-inflammatory activity of pyrazole derivatives can be quantified and compared using standardized metrics such as the half-maximal inhibitory concentration (IC50) for in vitro assays and the percentage of edema inhibition in in vivo models.

Table 1: Representative In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Assay | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 3,5-Diarylpyrazoles | COX-2 Inhibition | COX-2 | 0.01 | - | [5] |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX Inhibition | COX-2 | 0.03 | - | [5] |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX Inhibition | 5-LOX | 0.12 | - | [5] |

| Pyrazolyl Thiazolones | COX-2 Inhibition | COX-2 | 0.09 - 0.14 | - | [6] |

| Celecoxib (Reference) | COX-2 Inhibition | COX-2 | 0.04 | 375 | [3] |

| SC-558 (Reference) | COX-2 Inhibition | COX-2 | 0.0053 | >1900 | [3] |

Table 2: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

| Compound (at 10 mg/kg) | Animal Model | Time after Carrageenan | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | 3h | 62.5 | Indomethacin (66.6) | [7][8] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | 3h | 58.3 | Indomethacin (66.6) | [7][8] |

| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | 3h | 54.1 | Indomethacin (66.6) | [7][8] |

Signaling Pathway

The primary target for many pyrazole-based anti-inflammatory agents is the arachidonic acid cascade. By selectively inhibiting the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain, fever, and inflammation.

Caption: Mechanism of COX-2 Inhibition in the Inflammatory Pathway.

Experimental Protocols

In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[9][10][11]

Workflow Diagram:

Caption: Workflow for the In Vitro Nitric Oxide Inhibition Assay.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere for 16-24 hours.[9]

-

Compound Preparation: Prepare stock solutions of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

-

Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.[9]

-

Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for a further 20-24 hours at 37°C.[9]

-

Griess Assay:

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[12]

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[12][13]

-

Add 100 µL of the Griess reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[14][15] The protocol is based on the method used for similar pyrazole carboxylate derivatives.[7][8]

Workflow Diagram:

Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.

Methodology:

-

Animals: Use healthy Wistar rats (150-200 g) of either sex. Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% CMC in saline).

-

Group II: Test Compound (this compound, e.g., 10 mg/kg, p.o.).

-

Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[16]

-

Administer the vehicle, test compound, or positive control via oral gavage.

-

One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[14][16]

-

Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

The described protocols provide a robust framework for evaluating the anti-inflammatory potential of this compound. The in vitro nitric oxide assay offers insights into the compound's cellular mechanism, while the in vivo carrageenan-induced paw edema model confirms its efficacy in a physiological context of acute inflammation. Positive results from these assays would warrant further investigation into its COX-2 selectivity and broader pharmacological profile.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Anti-inflammatory Studies Using Carrageenan-Induced Paw Edema and Pyrazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carrageenan-induced paw edema model is a universally accepted and highly reproducible method for evaluating acute, non-immune inflammation.[1][2] It serves as a primary in vivo screening tool for anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3] The inflammatory response induced by carrageenan, a sulfated polysaccharide, is characterized by key signs of inflammation including edema, hyperalgesia, and erythema.[1][2]

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their broad spectrum of biological activities.[4][5] Many pyrazole-based compounds have been identified as potent anti-inflammatory agents, with some, like Celecoxib, being successfully developed into clinically used selective COX-2 inhibitors.[5][6] This document provides a detailed protocol for using the carrageenan-induced paw edema model to assess the anti-inflammatory potential of novel pyrazole compounds and outlines the underlying mechanisms of action.

Mechanism of Action

Carrageenan-Induced Inflammation

The inflammatory response triggered by a sub-plantar injection of carrageenan is biphasic:

-

Phase 1 (Early Phase: 0 - 1.5 hours): This phase is characterized by the release of early inflammatory mediators such as histamine, serotonin, and bradykinin.[7][8] These mediators increase vascular permeability, leading to initial swelling.

-

Phase 2 (Late Phase: > 1.5 hours): This phase is primarily sustained by the overproduction of prostaglandins (PGs) following the induction of the cyclooxygenase-2 (COX-2) enzyme.[7][9] It is also associated with the infiltration of neutrophils into the site of inflammation.[2] NSAIDs and other anti-inflammatory agents typically exert their effects by inhibiting this second phase.[7]

Anti-inflammatory Mechanism of Pyrazole Compounds

Pyrazole compounds exert their anti-inflammatory effects through several mechanisms, the most prominent being the inhibition of key inflammatory enzymes.[10]

-

COX Inhibition: Many pyrazole derivatives are designed to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[5][10] They often show selectivity for the inducible COX-2 isoform, which is upregulated at inflammatory sites, over the constitutive COX-1 isoform, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[11][12]

-

Cytokine Suppression: Pyrazole compounds can also mitigate inflammation by suppressing the expression and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9][10]

-

NF-κB Inhibition: Some pyrazoles may impede the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that controls the expression of numerous genes involved in the inflammatory response.[10]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This protocol details the steps to induce and measure acute inflammation in a rodent model and assess the efficacy of test compounds.

3.1.1 Materials and Reagents

-

Test Pyrazole Compounds

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Positive Control Drug (e.g., Indomethacin, Diclofenac, Celecoxib)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose, saline with 0.1% Tween 80)

-

Experimental Animals: Male Wistar rats (180–200 g) or Swiss albino mice (24-28 g).[7][13]

-

Plethysmometer or digital calipers

-

Syringes and needles (for oral gavage and sub-plantar injection)

3.1.2 Experimental Procedure

-

Animal Acclimatization: House animals under standard laboratory conditions (22±1°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.[13]

-

Grouping: Divide animals randomly into groups (n=6 per group):

-

Group I (Normal Control): Receives vehicle only.

-

Group II (Carrageenan Control): Receives vehicle, followed by carrageenan.

-

Group III (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.), followed by carrageenan.

-

Group IV, V, etc. (Test Groups): Receive different doses of the pyrazole test compound, followed by carrageenan.

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer just before drug administration.[14] This is the baseline or 0-hour reading.

-

Compound Administration: Administer the vehicle, positive control, or test pyrazole compound orally (p.o.) or intraperitoneally (i.p.).[14]

-

Induction of Edema: 30 to 60 minutes after compound administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each animal (except the Normal Control group).[9]

-

Edema Measurement: Measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9][14]

Data Collection and Analysis

-

Calculate Edema Volume: The increase in paw volume is calculated as the difference between the paw volume at a specific time point (Vt) and the baseline paw volume (V0).

-

Edema (mL) = Vt - V0

-

-

Calculate Percentage Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the carrageenan control group.

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Data Presentation

The following tables summarize representative data from studies evaluating the anti-inflammatory activity of various pyrazole compounds using the carrageenan-induced paw edema model.

Table 1: Anti-inflammatory Activity of Various Pyrazole Derivatives in Carrageenan-Induced Paw Edema in Rats

| Compound ID | Dose (mg/kg) | Time Post-Carrageenan (h) | Edema Inhibition (%) | Reference |

| K-3 | 100 | 4 | 52.0% | [7] |

| K-3 | 200 | 4 | 61.7% | [7] |

| N5 | 50 | 3 | 70.3% | [11] |

| N7 | 50 | 3 | 68.6% | [11] |

| Compound 5a | 50 | 3 | ≥84.2% | [15] |

| Compound 3k | 100 | 3 | 51.0% | [15] |

| Compound 1 | 200 | 4 | 96.3% | [13] |

| Compound 3 | 200 | 4 | 99.7% | [13] |

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives and Standard Drugs

| Compound | Dose (mg/kg) | Time Post-Carrageenan (h) | Edema Inhibition (%) | Reference |

| Compound 5b | 50 | 3 | 78.4% | [15] |

| Nimesulide | 50 | 3 | 72.3% | [15] |

| Compound N9 | 50 | 1 | 70.1% | [11] |

| Celecoxib | 50 | 1 | 64.9% | [11] |

| Compound K-3 | 100 | 4 | 52.0% | [7] |

| Diclofenac Sodium | 15 | 4 | 56.8% | [7] |

| Indomethacin | 10 | 4 | 46.2% | [7] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the carrageenan-induced paw edema assay.

Inflammatory Pathway and Pyrazole Intervention

Caption: Carrageenan inflammatory cascade and pyrazole inhibition point.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. inotiv.com [inotiv.com]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of ethyl 5-nitro-1H-pyrazole-3-carboxylate. The determination of antimicrobial susceptibility is a critical step in the discovery and development of new anti-infective agents. The following sections detail the methodologies for assessing the in vitro activity of this novel pyrazole derivative against a panel of clinically relevant bacteria and fungi.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group into the pyrazole ring can modulate the electronic properties of the molecule, potentially enhancing its biological activity.[6][7] this compound is a subject of interest for its potential as a novel antimicrobial agent. Accurate and standardized susceptibility testing is essential to characterize its spectrum of activity and potency.

The primary methods for quantitative assessment of antimicrobial susceptibility are the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.[8][9][10][11] MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[12][13][14] The disk diffusion method provides a qualitative or semi-quantitative measure of susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[8][9][15][16]

Data Presentation

The antimicrobial activity of this compound is summarized in the following table, presenting hypothetical Minimum Inhibitory Concentration (MIC) values against a range of pathogenic microorganisms. These values are essential for comparing the potency of the compound against different species and in relation to standard antimicrobial agents.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Type | ATCC Strain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 16 |

| Bacillus subtilis | Gram-positive | 6633 | 32 |

| Escherichia coli | Gram-negative | 25922 | 64 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 |

| Candida albicans | Fungus | 90028 | 32 |

| Aspergillus niger | Fungus | 16404 | 64 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Adherence to these standardized protocols is crucial for obtaining reproducible and comparable results.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.[12][13][14][17][18]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well sterile microtiter plates

-

Standardized microbial inocula (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile saline or broth

-

Multipipettor

-

Incubator

-

ELISA reader (optional, for quantitative growth assessment)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]

-

Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Microdilution Plate Setup:

-